乙酰丙酮铂(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

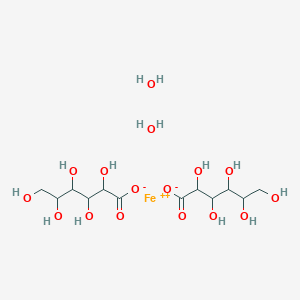

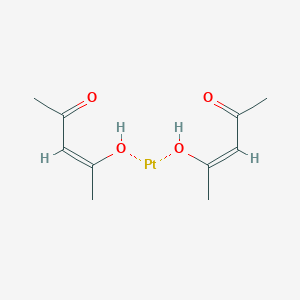

Platinum(II) acetylacetonate (Pt(acac)2) is a coordination compound of platinum with two acetylacetonate (acac) ligands, a bidentate chelating agent. It is a white powder that is soluble in organic solvents and is used in a variety of scientific research applications, including inorganic synthesis, catalysis, and biochemistry.

科学研究应用

N-烯丙基化反应中的催化剂

乙酰丙酮铂(II) 可用作直接使用烯丙醇制备 N-烯丙基苯胺的有效催化剂 . 具有供电子基团的苯胺会产生良好的收率 .

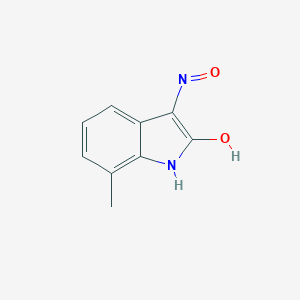

2,3-二取代吲哚的选择性 N-烯丙基化

该化合物还可用于在水中对 2,3-二取代吲哚进行选择性 N-烯丙基化 .

Pt负载的ZnO厚膜的制备

Pt负载的ZnO厚膜可通过火焰喷雾热解法,使用萘酸锌和乙酰丙酮铂(II) 作为前驱体制备 . 这些传感膜可用于乙炔检测,并对一氧化碳、氢气和甲烷表现出良好的选择性 .

基于氨基苯基取代的 2-(2-噻吩基)吡啶的配合物的合成

合成了基于氨基苯基取代的 2-(2-噻吩基)吡啶 (L) 的乙酰丙酮铂(II) 配合物 [(L)Pt(Acac)] . 研究了其光物理性质,并将其与含有相同配体但无氨基的类似配合物的光物理性质进行了比较 .

OLED 的设计

人们对铂(II) 环金属化配合物的兴趣源于它们所具有的有用性质,特别是发光性质 . 这些配合物可用于设计 OLED .

液晶材料的开发

作用机制

安全和危害

未来方向

Platinum(II) acetylacetonate is widely used as a Pt source and precursor in the preparation of nanocatalysts and films . It is also used as a catalyst in N-allylation reactions . Its future directions could involve further exploration of its catalytic properties and potential applications in nanoparticle research and polymer science .

生化分析

Biochemical Properties

Platinum(II) acetylacetonate has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported that this compound can form complexes with aminophenyl-substituted 2-(2-thienyl)pyridine, which are of interest for their photophysical characteristics

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

属性

| { "Design of the Synthesis Pathway": "The synthesis of Platinum(II) acetylacetonate can be achieved through a simple reaction between platinum(II) chloride and acetylacetone. This reaction is a substitution reaction in which the acetylacetonate ligand replaces the chloride ligand on the platinum(II) ion.", "Starting Materials": ["Platinum(II) chloride", "Acetylacetone"], "Reaction": ["Step 1: Dissolve Platinum(II) chloride in a suitable solvent such as ethanol or water.", "Step 2: Add acetylacetone to the platinum(II) chloride solution.", "Step 3: Heat the mixture to reflux for several hours, typically 4-6 hours.", "Step 4: Allow the reaction mixture to cool and then filter the product.", "Step 5: Wash the product with a suitable solvent such as diethyl ether or ethanol.", "Step 6: Dry the product under vacuum."]} } | |

CAS 编号 |

15170-57-7 |

分子式 |

C10H16O4Pt |

分子量 |

395.32 g/mol |

IUPAC 名称 |

4-hydroxypent-3-en-2-one;platinum |

InChI |

InChI=1S/2C5H8O2.Pt/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |

InChI 键 |

VEJOYRPGKZZTJW-UHFFFAOYSA-N |

手性 SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Pt+2] |

SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt] |

规范 SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pt] |

其他 CAS 编号 |

15170-57-7 |

物理描述 |

Light yellow crystals; Insoluble in water; [Strem Chemicals MSDS] |

Pictograms |

Irritant; Health Hazard |

同义词 |

platinum(II) 2,4-pentanedionate Pt(acac)2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Platinum(II) acetylacetonate?

A1: Platinum(II) acetylacetonate has the molecular formula Pt(C5H7O2)2 and a molecular weight of 409.3 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize Pt(acac)2?

A2: Various spectroscopic methods, including X-ray diffraction (XRD) [, , , , ], transmission electron microscopy (TEM) [, , , , , , , ], energy-dispersive X-ray fluorescence spectrometry (EDX) [, ], inductively coupled plasma atomic emission spectrometry (ICP-AES) [, , ], X-ray photoelectron spectroscopy (XPS) [], and reflection-absorption spectroscopy [] are frequently employed to characterize Pt(acac)2-derived materials.

Q3: What is the thermal stability of Pt(acac)2?

A3: Pt(acac)2 undergoes thermal decomposition to form platinum nanoparticles. The decomposition temperature and resulting nanoparticle characteristics are influenced by factors like the surrounding atmosphere, heating rate, and presence of stabilizing agents [, , ].

Q4: How stable is Pt(acac)2 in solution?

A4: The stability of Pt(acac)2 in solution depends on the solvent, concentration, and presence of other reagents. In some cases, it can precipitate as separate phases during solvent evaporation, highlighting the need for appropriate complexing agents like tetramethylammonium hydroxide (TMAH) [, ].

Q5: What are the main catalytic applications of Pt(acac)2?

A5: Pt(acac)2 serves as a precursor for synthesizing platinum nanoparticles, which exhibit excellent catalytic activity in various reactions, including:

- Electro-oxidation of methanol: Pt-Ru catalysts prepared from Pt(acac)2 and ruthenium(III) acetylacetonate demonstrate promising activity in catalyzing methanol oxidation for fuel cell applications [, ].

- Hydrogen oxidation and oxygen reduction: Pt/C electrocatalysts prepared using Pt(acac)2 show good performance in hydrogen oxidation and oxygen reduction reactions crucial for proton exchange membrane fuel cells (PEMFCs) [].

- Hydrogen gas sensing: Pt-doped ZnO nanoparticles synthesized from Pt(acac)2 exhibit enhanced sensitivity towards hydrogen gas, making them suitable for sensor applications [].

- CO oxidation: NixPt1-x nanoparticles synthesized using Pt(acac)2 demonstrate significant catalytic activity in CO oxidation, highlighting their potential in environmental remediation [].

Q6: How does the size of Pt nanoparticles synthesized from Pt(acac)2 affect their catalytic activity?

A6: The size of Pt nanoparticles plays a crucial role in their catalytic activity. Smaller nanoparticles generally exhibit higher activity due to their larger surface area-to-volume ratio, providing more active sites for catalytic reactions [, , ].

Q7: Are there any computational studies on Pt(acac)2 and its derivatives?

A7: Yes, computational methods like density functional theory (DFT) calculations have been employed to investigate the electronic structure and properties of Pt(acac)2 complexes [, ]. These calculations provide valuable insights into their optical and electronic properties, aiding in the design of new materials with tailored characteristics.

Q8: How do structural modifications of Pt(acac)2 affect its properties?

A8: Modifying the acetylacetonate ligand with different substituents can significantly influence the electronic properties and reactivity of Pt(acac)2 complexes. For instance, introducing electron-donating or -withdrawing groups can alter the electron density at the platinum center, affecting its catalytic activity [, ].

Q9: What are the common analytical techniques used to quantify Pt(acac)2?

A9: Several techniques are used to quantify Pt(acac)2, including thermogravimetric analysis (TGA) [], inductively coupled plasma mass spectrometry (ICP-MS) [], and atomic absorption spectroscopy (AAS) [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B79759.png)